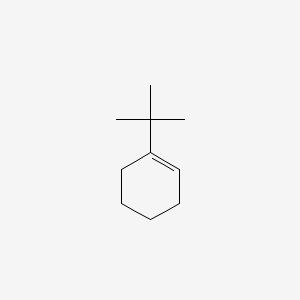

1-tert-Butyl-1-cyclohexene

Description

Significance within Alkene Chemistry and Cyclic Systems

1-tert-butyl-1-cyclohexene serves as an important substrate in the study of various chemical reactions, particularly electrophilic additions and other transformations involving the double bond. Its rigid, well-defined conformation, a direct consequence of the bulky tert-butyl group, makes it an excellent model for investigating reaction mechanisms and stereochemical outcomes. The tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, minimizing conformational ambiguities that can complicate the analysis of reaction pathways in more flexible systems. openstax.orgmasterorganicchemistry.com

The compound is particularly valuable for demonstrating the principles of regioselectivity and stereoselectivity in reactions such as hydroboration-oxidation and epoxidation. For instance, the hydroboration of this compound provides a classic example of anti-Markovnikov, syn-addition, where the steric bulk of the tert-butyl group directs the incoming reagent to the less hindered face of the double bond. masterorganicchemistry.commasterorganicchemistry.comyale.edu Similarly, in epoxidation reactions, the approach of the oxidizing agent is sterically controlled, leading to a predictable stereochemical outcome. ugent.beshokubai.orgrsc.org

Furthermore, the study of elimination reactions to form this compound from appropriately substituted cyclohexyl derivatives provides critical evidence for reaction mechanisms like the E1 and E2 pathways. masterorganicchemistry.com The defined stereochemistry of the starting material and the resulting alkene allows for a clear correlation between the substrate's conformation and the reaction's progression.

Steric and Electronic Influences of the tert-Butyl Group on Cyclohexene (B86901) Scaffolds

The tert-butyl group is renowned for its significant steric bulk. In a cyclohexane system, a substituent will generally prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. openstax.org The energetic preference for the equatorial position is quantified by the "A-value," and the tert-butyl group possesses one of the largest A-values, effectively locking the conformation of the ring. openstax.org This conformational locking is a defining feature of this compound and its derivatives, making them ideal for studying reactions where the geometry of the substrate is a critical factor. masterorganicchemistry.com

The steric hindrance imparted by the tert-butyl group directly influences the reactivity of the adjacent double bond. It can shield one face of the alkene from attack, leading to high diastereoselectivity in addition reactions. rsc.org This steric control is a powerful tool in organic synthesis, allowing for the predictable formation of specific stereoisomers.

From an electronic standpoint, alkyl groups attached to a double bond are generally considered to be weakly electron-donating. savemyexams.comchemistrystudent.comstudypug.com This electron-donating effect, often attributed to hyperconjugation and a positive inductive effect, increases the electron density of the π-system. elsevier.es This, in turn, can influence the rate and regioselectivity of electrophilic addition reactions by stabilizing the resulting carbocation intermediate. savemyexams.comchemistrystudent.com However, some studies suggest that the inductive effect of alkyl groups might be more complex, potentially being electron-withdrawing in certain contexts. rsc.org In the case of this compound, the net electronic effect of the tert-butyl group, in concert with its overwhelming steric presence, governs the alkene's reactivity profile.

Below are tables summarizing the physical properties of this compound and its application in a representative reaction.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-tert-butylcyclohex-1-ene |

| CAS Number | 3419-66-7 sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₀H₁₈ nih.gov |

| Molecular Weight | 138.25 g/mol sigmaaldrich.comnih.gov |

| Appearance | Liquid |

| Boiling Point | 167-168 °C at 754 mmHg |

| Density | 0.83 g/mL at 25 °C |

| Refractive Index | n20/D 1.461 |

Data sourced from commercial supplier information.

Table 2: Representative Reaction of this compound: Epoxidation

| Reaction | Reagents | Major Product | Key Observation |

| Epoxidation | m-CPBA or other peroxy acids | 1-tert-butyl-1,2-epoxycyclohexane | The epoxidation occurs with high stereoselectivity, with the epoxide forming on the less sterically hindered face of the double bond. ugent.beshokubai.orgacs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBKAYONUCKYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187783 | |

| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-66-7 | |

| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl-1-cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conformational Analysis and Stereochemical Impact in 1 Tert Butyl 1 Cyclohexene Systems

Theoretical Framework of Cyclohexene (B86901) Ring Conformations

Unlike the well-known chair conformation of cyclohexane (B81311), the presence of a double bond in cyclohexene forces four of its carbon atoms (C1, C2, C3, and C6) to lie in a plane. To alleviate the strain associated with a fully planar structure, the remaining two saturated carbon atoms (C4 and C5) are puckered out of this plane. This leads to two primary, low-energy conformations: the half-chair and the boat (or twist-boat) conformation. wikipedia.orgmasterorganicchemistry.com

The half-chair conformation is generally the more stable of the two for unsubstituted cyclohexene, with an energy difference of approximately 2.8 kJ/mol (6.6 kcal/mol) favoring it over the boat form. psu.edu In the half-chair, one of the out-of-plane carbons is positioned above the plane and the other below, leading to a staggered arrangement of the substituents on the saturated carbons and minimizing torsional strain. masterorganicchemistry.com The boat conformation, where both out-of-plane carbons are puckered to the same side of the ring, suffers from torsional strain due to eclipsing interactions and steric strain between the "flagpole" hydrogens. youtube.com The interconversion between these conformers occurs through a higher-energy transition state. wikipedia.org

The relative energies of these conformations can be influenced by substitution on the ring. psu.edu While the half-chair is typically favored, specific substitution patterns can shift the equilibrium towards the boat conformation. psu.edu

Influence of the Bulky tert-Butyl Substituent on Conformational Preferences

The introduction of a sterically demanding tert-butyl group significantly influences the conformational equilibrium of the cyclohexene ring. Due to its large size, the tert-butyl group has a strong preference for a position that minimizes steric interactions with the rest of the ring. fiveable.me

In the context of 1-tert-butyl-1-cyclohexene, the tert-butyl group is attached to one of the sp²-hybridized carbon atoms of the double bond. This placement locks the substituent in a position that is neither truly axial nor equatorial in the traditional sense of cyclohexane conformations. However, its bulk still exerts a powerful influence on the puckering of the saturated part of the ring, dictating the most stable arrangement of the C4 and C5 atoms.

To quantify the steric demand of a substituent, the concept of "A-values" is employed, particularly in cyclohexane systems. An A-value represents the difference in Gibbs free energy (ΔG°) between a conformation where the substituent is in an axial position versus an equatorial position. wikipedia.org A larger A-value signifies a greater preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

The tert-butyl group has one of the largest A-values, approximately 4.9 to 5.0 kcal/mol, indicating a very strong preference for the equatorial position in a cyclohexane chair to avoid destabilizing 1,3-diaxial interactions. wikipedia.orgnih.gov While A-values are defined for cyclohexane chairs, the underlying principle of steric avoidance is directly applicable to cyclohexene systems. The bulky tert-butyl group will force the cyclohexene ring to adopt a conformation that moves the rest of the ring atoms as far away as possible from it. In disubstituted cyclohexanes, the conformation that places the substituent with the largest A-value in the equatorial position is favored. libretexts.orglibretexts.org

Recent studies have shown that in certain contexts, such as when adjacent to a spirocyclopropane, the preference for an equatorial position can be surprisingly reversed, with even a tert-butyl group favoring an axial orientation due to altered steric and torsional strains. rsc.org

The various conformations of substituted cyclohexenes are not static but are in a state of dynamic equilibrium. The rings can "flip" or interconvert between different half-chair and boat forms. wikipedia.org The energy barrier for this interconversion is a critical parameter. For cyclohexane, the chair-to-chair interconversion has an activation energy of about 10.1–10.5 kcal/mol. nih.gov

In substituted systems like cis-1,4-di-tert-butylcyclohexane, which is forced into non-chair conformations, the interconversion between twist-boat and chair forms has been studied using dynamic NMR spectroscopy. sikhcom.netnih.gov These studies revealed free-energy barriers of 6.35 and 6.83 kcal/mol for the interconversion at low temperatures. sikhcom.netnih.gov The rotation of the tert-butyl groups themselves can also be a slow process on the NMR timescale, with a free-energy barrier of around 6.3 kcal/mol in tert-butylcyclohexane. sikhcom.net The presence of the bulky tert-butyl group can significantly influence the energy landscape and the barriers to these dynamic processes.

Stereoelectronic Effects Governing Conformational Stability

Beyond simple steric bulk, stereoelectronic effects play a crucial role in determining the conformational preferences of this compound. These effects involve the interaction of bonding and non-bonding orbitals.

In allylic systems, such as the cyclohexene ring, the orientation of substituents on the saturated carbons relative to the double bond is critical. The formation and fission of bonds at the allylic position are sensitive to stereoelectronic control. publish.csiro.au For instance, in the bromination of 4-tert-butylcyclohexene, there is a high degree of stereoselectivity, suggesting that the attack on the intermediate allylic radical is governed by torsional effects, favoring the formation of the axial product. publish.csiro.au

These stereoelectronic interactions, often described in terms of hyperconjugation or interactions between filled and empty molecular orbitals, can stabilize or destabilize certain conformations. d-nb.info For example, the interaction between the σ-orbitals of C-H or C-C bonds and the π*-antibonding orbital of the double bond can influence the geometry and stability of the ring. The precise nature of these effects in this compound will dictate the subtle preferences in the puckering of the C4-C5 part of the ring to maximize stabilizing orbital overlaps and minimize destabilizing ones.

Impact of Conformation on Reactivity and Selectivity

The conformation adopted by this compound has a direct and predictable impact on its chemical reactivity and the stereochemical outcome of its reactions. The fixed or strongly preferred conformation dictated by the tert-butyl group means that approaching reagents will encounter a specific three-dimensional landscape. libretexts.org

For example, in elimination reactions, the requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen is strongly influenced by the ring's conformation. In a system where the tert-butyl group locks the conformation, only hydrogens that can achieve this anti-periplanar alignment will be susceptible to elimination. libretexts.org

Similarly, in addition reactions to the double bond, the bulky tert-butyl group will sterically hinder one face of the molecule, directing incoming electrophiles or reagents to the opposite, less hindered face. This is a classic example of steric approach control. The stereoelectronic effects discussed previously also play a vital role. For instance, the Fürst-Plattner rule, which often predicts the trans-diaxial addition to cyclohexene-like systems, is a manifestation of stereoelectronic control where the transition state stability dictates the product's stereochemistry. libretexts.org

The acid-catalysed hydrolysis of esters on a cyclohexane ring also demonstrates the impact of conformation on reactivity. An equatorially oriented ester group generally reacts faster than an axially oriented one, a difference that can be quantified by studying conformationally locked systems, often using a 4-tert-butyl substituent. rsc.org

Reaction Mechanisms and Reactivity Profiles of 1 Tert Butyl 1 Cyclohexene

Electrophilic Addition Reactions to the Alkene Moiety

The electron-rich π-bond of 1-tert-butyl-1-cyclohexene readily undergoes electrophilic addition. In these reactions, an electrophile (E⁺) adds to the double bond, forming a carbocation intermediate, which is subsequently attacked by a nucleophile (Nu⁻). The presence of the tert-butyl group exerts significant electronic and steric control over the course of these additions.

Regiochemistry and Stereochemistry of Addition Processes

The regioselectivity of electrophilic addition to this compound is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. dalalinstitute.com In this case, the electrophile adds to the C2 position, leading to the formation of a more stable carbocation at the C1 position. This is because the C1 position is tertiary and is further stabilized by the adjacent electron-donating tert-butyl group. units.it

The stereochemistry of the addition is highly influenced by the steric hindrance of the tert-butyl group and the nature of the electrophile.

Syn-Addition: Reactions like hydroboration-oxidation result in syn-addition, where both the boron and the hydrogen atom add to the same face of the double bond. Steric hindrance dictates that this addition will occur on the face opposite the tert-butyl group.

The table below summarizes the expected outcomes for common electrophilic addition reactions.

| Reaction | Reagent(s) | Electrophile (E+) | Nucleophile (Nu-) | Expected Major Product | Stereochemistry |

| Hydrohalogenation | H-X (e.g., HBr) | H⁺ | Br⁻ | 1-Bromo-1-tert-butylcyclohexane | Mixture of syn and anti |

| Halogenation | X₂ (e.g., Br₂) | Br⁺ (via bromonium ion) | Br⁻ | trans-1,2-Dibromo-1-tert-butylcyclohexane | Anti |

| Halohydrin Formation | Br₂, H₂O | Br⁺ (via bromonium ion) | H₂O | trans-2-Bromo-2-tert-butylcyclohexan-1-ol | Anti |

| Acid-Catalyzed Hydration | H₃O⁺ | H⁺ | H₂O | 1-tert-Butylcyclohexan-1-ol | Mixture of syn and anti |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Hg(OAc)⁺ | H₂O | 1-tert-butylcyclohexan-1-ol | Anti |

Carbocation Intermediates and Stability

The formation of the most stable carbocation intermediate is the driving force for the regioselectivity observed in many electrophilic additions. masterorganicchemistry.com When an electrophile adds to this compound, two potential carbocation intermediates could be formed.

Addition to C2: The electrophile adds to the C2 carbon, placing the positive charge on the C1 carbon. This results in a tertiary (3°) carbocation .

Addition to C1: The electrophile adds to the C1 carbon, placing the positive charge on the C2 carbon. This results in a secondary (2°) carbocation .

The stability of carbocations increases with the number of alkyl substituents attached to the positively charged carbon. libretexts.org This is due to two primary electronic effects:

Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the electron-deficient carbocation center and dispersing the positive charge. libretexts.org

Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation further delocalizes the positive charge. units.it

The tertiary carbocation is significantly more stable than the secondary carbocation. According to the Hammond postulate, the transition state leading to the more stable intermediate will be lower in energy, and thus, this pathway will be kinetically favored. libretexts.org

| Site of Electrophilic Attack | Resulting Carbocation Structure | Carbocation Type | Relative Stability | Reason for Stability |

|---|---|---|---|---|

| C2 |  | Tertiary (3°) | More Stable | Stabilized by three alkyl groups (inductive effect) and hyperconjugation. |

| C1 |  | Secondary (2°) | Less Stable | Stabilized by only two alkyl groups. |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. tamu.edu The double bond in this compound allows it to participate in cycloaddition reactions, a key class of pericyclic reactions.

Diels-Alder Reactions: Function as a Dienophile or Diene Component

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.org this compound, as a substituted alkene, functions as a dienophile in this reaction. The tert-butyl group is weakly electron-donating, which means this compound is not a highly activated dienophile. Reactions typically require forcing conditions or reaction with electron-rich dienes. scribd.com It cannot function as the diene component as it lacks a conjugated diene system.

When this compound reacts with an unsymmetrical diene, the issue of regioselectivity arises. The outcome is generally predicted by considering the electronic effects of the substituents on both the diene and the dienophile, often referred to as the "ortho-para rule". wikipedia.org

Regioselectivity: The reaction favors the formation of the constitutional isomer where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. The electron-donating tert-butyl group slightly increases the electron density of the double bond. The regiochemical outcome is best explained by Frontier Molecular Orbital (FMO) theory.

Stereoselectivity: The stereochemical outcome is governed by two factors. Firstly, the reaction is stereospecific with respect to the dienophile; the stereochemistry of the starting alkene is retained in the product. Secondly, the approach of the diene to the dienophile is heavily influenced by the steric bulk of the tert-butyl group, forcing the diene to add to the less hindered face of the cyclohexene (B86901) ring. The reaction can also exhibit endo or exo selectivity, which refers to the orientation of the diene's substituents relative to the newly formed ring. The endo product is often favored due to secondary orbital interactions, though steric hindrance from the tert-butyl group may favor the exo product. scribd.com

The reactivity and selectivity of Diels-Alder reactions are rationalized by Frontier Molecular Orbital (FMO) theory. numberanalytics.com For a normal electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. caltech.edu

Orbital Energies: The electron-donating tert-butyl group on this compound raises the energy of both its HOMO and LUMO compared to unsubstituted cyclohexene. A smaller HOMO-LUMO energy gap between the diene and dienophile leads to a faster reaction.

Regioselectivity: The regioselectivity is determined by the interaction of the atomic orbitals at the termini of the diene and dienophile. The reaction proceeds in a way that matches the atoms with the largest coefficients in the respective frontier orbitals. numberanalytics.com In this compound, the tert-butyl group influences the coefficients of the p-orbitals of the alkene carbons. The interaction that leads to the major regioisomer is the one with the most favorable orbital overlap in the transition state.

The table below illustrates the application of FMO theory to a hypothetical Diels-Alder reaction between this compound and a 2-substituted diene (where R is an electron-donating group, EDG).

| Reactant | Frontier Orbital | Effect of Substituent | Predicted Interaction for Major Product |

|---|---|---|---|

| 2-(EDG)-1,3-Butadiene (Diene) | HOMO | EDG at C2 increases the orbital coefficient at C1. | Bonding between C1 of the diene and C2 of the dienophile, and between C4 of the diene and C1 of the dienophile, leading to the "para" product. |

| This compound (Dienophile) | LUMO | t-Butyl group at C1 influences the orbital coefficient at C2. |

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). vaia.com This process, which is thermally allowed, involves the formation of a new sigma bond, the migration of the ene's double bond, and a 1,5-hydrogen shift. vaia.com this compound, possessing multiple reactive allylic hydrogens, can serve as the ene component in these reactions.

A notable example of an ene reaction is the photooxidation of alkenes with singlet oxygen (¹O₂). For cyclohexene systems, the reaction proceeds with the oxygen entering cis to the hydrogen that is being transferred. semanticscholar.org In the case of this compound, this would lead to the formation of allylic hydroperoxides. The reaction is believed to proceed through a concerted mechanism, although stepwise pathways involving intermediates have also been proposed, particularly for more complex systems. semanticscholar.orgbeilstein-journals.org The stereoselectivity of these reactions can be high, though not always absolute, and can be influenced by the conformation of the cyclohexene ring.

The general mechanism for the ene reaction is a concerted, pericyclic process involving a cyclic transition state of six electrons (4π from the ene system and 2π from the enophile), which is analogous to the Diels-Alder reaction. 123helpme.comorganic-chemistry.org Lewis acids can catalyze some ene reactions, allowing them to proceed at lower temperatures. 123helpme.comacs.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful, stereospecific reactions that form five-membered heterocyclic rings. wikipedia.orgresearchgate.net The reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing 4 electrons) and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgwikipedia.org this compound can act as a dipolarophile in these reactions.

A quintessential example of a 1,3-dipolar cycloaddition is ozonolysis. organic-chemistry.org In this reaction, ozone (O₃) acts as the 1,3-dipole. The mechanism involves a [3+2] cycloaddition of ozone to the double bond of this compound to form an unstable primary ozonide, also known as a molozonide. pearson.comjove.com This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide (a Criegee intermediate). These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide. cdnsciencepub.comacs.org

The direction of the initial cleavage of the primary ozonide is influenced by the electronic properties of the substituents. For alkyl-substituted alkenes, the cleavage is directed by the inductive effects of the alkyl groups, which stabilize the potential carbocation character in the transition state. The tert-butyl group, being a strong electron-donating group, would favor the formation of the zwitterion where the positive charge is on the tert-butyl-substituted carbon. cdnsciencepub.com Subsequent workup of the secondary ozonide under reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions cleaves the molecule to yield carbonyl compounds (ketones, aldehydes, or carboxylic acids). pearson.combyjus.com

Other 1,3-dipoles, such as nitrile oxides and azides, also undergo cycloaddition with alkenes to form isoxazolines and triazolines, respectively. wikipedia.org While specific studies on these reactions with this compound are not extensively detailed, the general mechanism would involve a concerted [4π+2π] cycloaddition to yield the corresponding five-membered heterocyclic product. organic-chemistry.orgresearchgate.net

Elimination Reaction Pathways from Precursors or Adducts

This compound is often synthesized via elimination reactions from substituted cyclohexane (B81311) precursors, such as alcohols or alkyl halides. The specific pathway, either E1 or E2, is highly dependent on the substrate's stereochemistry and the reaction conditions.

E1 Mechanism: Carbocation Formation and Subsequent Proton Abstraction

The unimolecular elimination (E1) reaction proceeds through a two-step mechanism involving a carbocation intermediate. bartleby.com This pathway is common in the acid-catalyzed dehydration of secondary and tertiary alcohols. bartleby.comumass.edu For example, the dehydration of 4-tert-butylcyclohexanol (B146172) isomers under hydrothermal conditions serves as a well-studied precursor system. acs.orgacs.org

The mechanism begins with the protonation of the alcohol's hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). bartleby.comumass.edu The departure of the water molecule is the rate-determining step, resulting in the formation of a secondary carbocation. acs.org A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon (a β-proton) to form the double bond of the alkene. umass.edu

In the dehydration of 4-tert-butylcyclohexanol, both the cis and trans isomers can proceed through an E1 mechanism. acs.orgacs.org The formation of rearranged products, such as 3-tert-butylcyclohexene, alongside the expected 4-tert-butylcyclohexene, provides strong evidence for the E1 pathway, as such products can only arise from the rearrangement of the carbocation intermediate (see section 4.4.1). acs.org E1 reactions typically favor the formation of the most substituted, and therefore most stable, alkene (Zaitsev's rule), although mixtures of products are common. uci.edu

E2 Mechanism: Concerted Elimination and Stereochemical Requirements

The bimolecular elimination (E2) reaction is a single-step, concerted process where a strong base removes a β-proton simultaneously with the departure of the leaving group. uci.edumgscience.ac.in This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (180°) conformation. mgscience.ac.inmasterorganicchemistry.com In cyclohexane systems, this translates to a trans-diaxial arrangement of the two groups. libretexts.orglibguides.comlibretexts.org

This stereochemical constraint is critical when considering precursors to this compound, such as 1-halo-4-tert-butylcyclohexanes. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. libretexts.orglibretexts.orgmsu.edu This conformational lock dictates the position (axial or equatorial) of the leaving group on C1.

cis-1-Halo-4-tert-butylcyclohexane : In the most stable chair conformation, the tert-butyl group is equatorial, which forces the halogen leaving group into an axial position. This arrangement is ideal for E2 elimination because the hydrogens on the adjacent carbons (C2 and C6) are also in axial positions, fulfilling the trans-diaxial requirement. libretexts.orglibretexts.orglibretexts.org Consequently, the cis isomer undergoes E2 elimination relatively rapidly. vaia.comvaia.com

trans-1-Halo-4-tert-butylcyclohexane : In the most stable chair conformation, both the tert-butyl group and the halogen are in equatorial positions. libretexts.orglibretexts.orglibretexts.org In this conformation, there are no anti-periplanar β-hydrogens available for elimination. For the E2 reaction to occur, the ring would have to flip to a much less stable conformation where both bulky groups are axial, which is energetically highly unfavorable. msu.edulibretexts.org As a result, the trans isomer reacts very slowly via the E2 pathway, if at all. libretexts.orglibretexts.org

Table 1: Relative Reactivity of 1-Halo-4-tert-butylcyclohexane Isomers in E2 Reactions

| Isomer | Most Stable Conformation of Leaving Group | Fulfillment of Trans-Diaxial Requirement | Relative Rate of E2 Elimination |

| cis | Axial | Yes | Fast vaia.comvaia.com |

| trans | Equatorial | No | Very Slow libretexts.orglibretexts.org |

Rearrangement Reactions

Carbocation intermediates, such as those formed during E1 reactions or by protonation of the alkene double bond, are susceptible to rearrangements to form more stable carbocations. These rearrangements are common in reactions involving this compound and its precursors.

Carbocation Rearrangements (e.g., Hydride and Alkyl Shifts)

Carbocation rearrangements occur when a more stable carbocation can be formed by the migration of a group (with its bonding electrons) from an adjacent carbon. masterorganicchemistry.comlibretexts.org The most common types are 1,2-hydride shifts and 1,2-alkyl shifts. libretexts.org

Evidence for these rearrangements is clearly observed in the acid-catalyzed dehydration of 4-tert-butylcyclohexanols. acs.org When either the cis or trans isomer is dehydrated via an E1 mechanism, a secondary carbocation is initially formed at the C4 position. While proton abstraction can lead to the expected product, 4-tert-butylcyclohexene, a significant amount of 3-tert-butylcyclohexene is also formed as a primary product. acs.orgacs.org The formation of this isomer can be explained by a 1,2-hydride shift, where a hydrogen atom from C3 migrates to the C4 carbocation, moving the positive charge to the C3 position. Subsequent elimination from this rearranged carbocation yields 3-tert-butylcyclohexene. acs.org

Similarly, if this compound is treated with a strong acid, the double bond can be protonated. pearson.com This would form a tertiary carbocation at C1. While this is a relatively stable carbocation, it could potentially undergo rearrangements, such as a hydride shift from C6, leading to isomerization of the double bond under equilibrium conditions. pearson.com Alkyl shifts are also possible, especially if they lead to a more stable carbocation, though they are less common in this specific system than hydride shifts. libretexts.org

Table 2: Product Distribution in the Dehydration of 4-tert-Butylcyclohexanol Isomers

| Starting Alcohol | Primary Elimination Product (No Rearrangement) | Rearranged Product (via Hydride Shift) | Evidence for |

| cis-4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexene | 3-tert-Butylcyclohexene | E1 and E2 Pathways acs.orgacs.org |

| trans-4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexene | 3-tert-Butylcyclohexene | E1 Pathway acs.orgacs.org |

Ring Expansion and Contraction Processes

Ring expansion and contraction reactions represent significant transformations in organic synthesis, allowing for the construction of varied cyclic systems. These rearrangements, often driven by the formation of more stable carbocation intermediates or the release of ring strain, can be initiated under various conditions. etsu.edu In the context of cyclohexene derivatives, these processes can lead to the formation of both larger and smaller ring structures.

While specific studies detailing ring expansion and contraction of this compound are not prevalent in the searched literature, the general principles of such rearrangements are well-established. etsu.edu For instance, Wagner-Meerwein rearrangements, which involve the 1,2-shift of an alkyl or hydride group, can facilitate ring contraction. etsu.edu The stability of the resulting carbocation is a crucial factor; for example, a secondary carbocation might be formed if it leads to a more stable ring system, even if a tertiary carbocation could be formed elsewhere in the molecule. reddit.com Conversely, methods for one-carbon ring expansion have been developed, such as the tandem oxidative cleavage/intramolecular Horner-Wadsworth-Emmons reaction of cyclic allylic phosphonates. researchgate.net

Oxidative Transformations

The oxidation of this compound can proceed through several pathways, including epoxidation and allylic oxidation, leading to a range of valuable oxygenated products. The choice of oxidant and catalyst plays a crucial role in determining the selectivity of these transformations.

Epoxidation Mechanisms with Organic Hydroperoxides (e.g., tert-Butyl Hydroperoxide)

The epoxidation of alkenes using organic hydroperoxides, such as tert-butyl hydroperoxide (TBHP), is a widely studied and synthetically useful reaction. core.ac.ukd-nb.info This process involves the transfer of an oxygen atom from the hydroperoxide to the double bond of the alkene, forming an epoxide.

The reaction of cyclohexene with TBHP, often catalyzed by transition metal complexes, serves as a model for understanding the epoxidation of substituted cyclohexenes like this compound. core.ac.uktuengr.com The primary product is the corresponding epoxide, though side reactions can lead to the formation of other products. core.ac.uktuengr.com

Catalytic Systems and Their Influence on Selectivity

A variety of catalytic systems have been developed to improve the efficiency and selectivity of the epoxidation of cyclohexene and its derivatives with TBHP. These catalysts are typically based on transition metals such as vanadium, molybdenum, and titanium. core.ac.ukresearchgate.netcambridge.org The choice of metal, its ligands, and the support material can significantly influence the catalytic activity and the product distribution.

For example, vanadium complexes, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), are effective catalysts for cyclohexene epoxidation with TBHP. core.ac.ukugent.be The active species are generally believed to be vanadium(+V) alkylperoxo complexes. core.ac.uk The selectivity of the reaction can be influenced by the catalyst support; for instance, VO(acac)₂ supported on Montmorillonite (B579905) K-10 has been shown to catalyze the epoxidation of cyclohexene with good selectivity towards the epoxide. tuengr.com

Molybdenum-based catalysts have also demonstrated high activity and selectivity in the epoxidation of olefins with TBHP. researchgate.net The catalytic performance can be affected by the reaction solvent and the nature of the hydroperoxide. researchgate.net

The table below summarizes the performance of different catalytic systems in the epoxidation of cyclohexene, which provides insights into potential systems for the epoxidation of this compound.

| Catalyst | Oxidant | Conversion (%) | Epoxide Selectivity (%) | Reference |

| VO(acac)₂ supported on MMT-K10 | TBHP | ~20 | 70 | tuengr.com |

| 5V/Ti-AAC | TBHP | 42 | ~68 | cambridge.org |

| VCl₃ | TBHP | - | High (major product) | rsc.org |

Kinetic and Mechanistic Studies of Epoxidation

Kinetic and mechanistic studies are crucial for understanding the epoxidation process and for optimizing reaction conditions. The epoxidation of cyclohexene with TBHP catalyzed by VO(acac)₂ has been the subject of detailed investigation. core.ac.ukugent.be The reaction is complex, involving multiple potential active species and reaction pathways. core.ac.uk

Computational studies suggest that the concerted Sharpless mechanism is the preferred pathway for epoxidation with vanadium catalysts. ugent.be The reaction is believed to proceed via the formation of an active vanadium-peroxo intermediate which then transfers an oxygen atom to the alkene. researchgate.net

Kinetic analyses have been performed for the epoxidation of cyclohexene under various conditions. For the epoxidation catalyzed by 5V/Ti-AAC, the reaction was found to follow second-order kinetics with an activation energy of 23.97 kJ mol⁻¹. cambridge.org In another study on the vapor-phase epoxidation of cyclohexene, the activation energy was determined to be 40 ± 2 kJ/mol. researchgate.net

Allylic Oxidation Reactions

In addition to epoxidation, allylic oxidation is another important transformation that can occur when this compound is treated with an oxidizing agent. This reaction involves the oxidation of the C-H bond at the allylic position, leading to the formation of α,β-unsaturated ketones and alcohols.

The selectivity between epoxidation and allylic oxidation is highly dependent on the catalytic system employed. rsc.orgresearchgate.net For instance, while VCl₃-catalyzed oxidation of cyclohexene with TBHP primarily yields the epoxide, CuCl₂-catalyzed oxidation favors the formation of allylic oxidation products. rsc.org This difference is attributed to the distinct roles of the tert-butylperoxy radical in each system. rsc.org

Dirhodium(II) caprolactamate has also been shown to be an effective catalyst for allylic oxidations using aqueous TBHP. nih.gov The mechanism is believed to involve the generation of a tert-butylperoxy radical which selectively abstracts a hydrogen atom from the activated allylic position. nih.gov Catalytic systems based on ruthenium have also been utilized for the selective allylic oxidation of cyclohexene to 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. researchgate.net

Radical Reaction Pathways and Intermediates

The reactivity of this compound in radical reactions is primarily dictated by two reactive sites: the carbon-carbon double bond (C=C) and the allylic carbon-hydrogen (C-H) bonds. The presence of the bulky tert-butyl group significantly influences the regioselectivity and stereoselectivity of these reactions. Free radical processes involving this substrate can be initiated by thermal or photochemical decomposition of radical initiators, such as peroxides. oregonstate.edumasterorganicchemistry.com

The primary radical pathways involving this compound are radical addition to the double bond and allylic hydrogen abstraction. The preferred pathway often depends on the nature of the reacting radical species. For instance, tertiary alkyl radicals tend to add to the double bond, whereas highly reactive radicals like t-butoxy radicals preferentially abstract a hydrogen atom from an allylic position. cdnsciencepub.com

Radical Addition to the C=C Double Bond

The free-radical addition to the double bond of this compound typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR).

Initiation: The process begins with the homolytic cleavage of a weak bond in an initiator, like di-tert-butyl peroxide, by heat or light to form two alkoxyl radicals (RO•). masterorganicchemistry.com This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: This phase consists of two key steps.

Step 1: Radical Addition. The bromine radical adds to the double bond. This addition is highly regioselective. The radical adds to the C-2 position of the cyclohexene ring to form a more stable tertiary carbon radical at the C-1 position, which is directly attached to the tert-butyl group. masterorganicchemistry.com

Step 2: Hydrogen Abstraction. The resulting tertiary cyclohexyl radical abstracts a hydrogen atom from another molecule of HBr, yielding the final addition product and regenerating a bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The reaction is concluded by the combination of any two radical species. oregonstate.edu

Studies on the addition of benzoyloxyl radicals to 4-tert-butylcyclohexene, an analogous compound, have shown that radical addition is a major reaction pathway, although it competes with allylic hydrogen abstraction. psu.edu The stereoselectivity of these addition reactions often favors the formation of trans-diaxial products. psu.edu

Allylic Hydrogen Abstraction

A competing pathway in the radical reactions of this compound is the abstraction of a hydrogen atom from one of the allylic positions (the CH₂ groups adjacent to the double bond). This pathway is particularly favored when the attacking radical is highly reactive, such as the tert-butoxy (B1229062) radical. cdnsciencepub.com

This abstraction results in the formation of a resonance-stabilized allylic cyclohexenyl radical. This intermediate is relatively stable and can undergo several subsequent reactions, including coupling with other radicals or, in the presence of oxygen, forming oxidized products. cdnsciencepub.comrsc.org For example, in the oxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) catalyzed by certain metal salts, the reaction can be directed towards allylic oxidation. rsc.org This proceeds through the formation of an allyl radical which then combines with oxygen. rsc.org

Radical Oxidation Pathways

The oxidation of cyclohexene derivatives with reagents like tert-butyl hydroperoxide (TBHP) can proceed through radical mechanisms, generating key intermediates like the tert-butylperoxy (t-BuOO•) and tert-butoxy (t-BuO•) radicals. rsc.orgrsc.org The reaction with this compound can follow two distinct pathways depending on the catalytic system used:

Epoxidation: In the presence of certain catalysts like VCl₃, the tert-butylperoxy radical can add across the C=C double bond, leading to the formation of an epoxide. rsc.org

Allylic Oxidation: With other catalysts, such as CuCl₂, the reaction favors the abstraction of an allylic hydrogen, leading to the formation of an allylic radical. This radical can then react with oxygen to yield allylic oxidation products like ketones or alcohols. rsc.org

The table below summarizes the key radical reaction pathways for this compound and its analogues.

Table 1: Summary of Radical Reaction Pathways and Intermediates

| Reaction Type | Reagents/Conditions | Primary Radical Intermediate(s) | Major Product Type(s) |

| Radical Addition | HBr, Peroxides (ROOR), Heat/Light | Bromine radical (Br•), Tertiary cyclohexyl radical | Anti-Markovnikov addition product (trans-isomer favored) masterorganicchemistry.compsu.edu |

| Allylic Abstraction | t-BuO• (from peroxides) | Allylic cyclohexenyl radical | Dimerized products, Substituted products cdnsciencepub.compsu.edu |

| Radical Oxidation (Epoxidation) | TBHP, VCl₃ catalyst | tert-Butylperoxy radical (t-BuOO•) | Epoxide rsc.org |

| Radical Oxidation (Allylic) | TBHP, CuCl₂ catalyst | Allylic cyclohexenyl radical | Allylic ketone, Allylic alcohol rsc.org |

| Addition of Oxyl Radicals | Benzoyl Peroxide | Benzoyloxyl radical, Tertiary cyclohexyl radical | Addition products, Allylic abstraction products psu.edu |

Kinetic and Thermodynamic Investigations of Reactions Involving 1 Tert Butyl 1 Cyclohexene

Determination of Reaction Orders and Rate Constants

The rate of a chemical reaction is described by its rate law, which includes the reaction order with respect to each reactant and a rate constant (k). These parameters are determined experimentally and are essential for predicting how reaction rates will change with varying concentrations of reactants.

In the context of reactions forming 1-tert-butyl-1-cyclohexene, such as the dehydration of tert-butylcyclohexanols, kinetic studies have been conducted. For instance, the dehydration of cis- and trans-4-tert-butylcyclohexanol under hydrothermal conditions (250 °C, 40 bar) leads to the formation of a mixture of isomeric alkenes, including this compound, 4-tert-butyl-1-cyclohexene, and 3-tert-butyl-1-cyclohexene. The observed first-order rate constants (k_obs) for the dehydration of these alcohols have been determined. acs.org

From the observed rate constants and the equilibrium composition of the products, the rate constants for the formation of each alkene isomer can be calculated. The table below summarizes the observed rate constants for the dehydration of the parent alcohols and the calculated rate constants for the formation of the respective alkenes. acs.org

| Reactant | k_obs (h⁻¹) | Product Alkene | k_formation (h⁻¹) |

| cis-4-tert-Butylcyclohexanol | 0.81 | This compound | 0.23 |

| 4-tert-Butyl-1-cyclohexene | 0.53 | ||

| 3-tert-Butyl-1-cyclohexene | 0.05 | ||

| trans-4-tert-Butylcyclohexanol | 0.13 | This compound | 0.04 |

| 4-tert-Butyl-1-cyclohexene | 0.08 | ||

| 3-tert-Butyl-1-cyclohexene | 0.01 |

These data indicate that the formation of 4-tert-butyl-1-cyclohexene is kinetically favored from both alcohol isomers under these conditions. The reaction order for the dehydration is first-order with respect to the alcohol.

Activation Parameters (Enthalpy, Entropy, and Gibbs Free Energy of Activation)

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insight into the transition state of a reaction. These parameters are derived from the temperature dependence of the rate constant, as described by the Eyring equation.

The Gibbs free energy of activation represents the energy barrier that must be overcome for a reaction to occur. In the context of substituted cyclohexanes, conformational effects significantly influence the activation energies. For instance, the large tert-butyl group strongly prefers an equatorial position to minimize steric strain. acs.org In the chair conformation of cis-4-tert-butylcyclohexanol, the hydroxyl group is axial, a conformation that is ideal for a concerted E2 elimination. acs.org

The difference in Gibbs free energy between axial and equatorial substituents is a key factor. For a hydroxyl group in water at 22 °C, the ΔG for the axial-equatorial equilibrium is approximately 0.9 kcal/mol, with the axial conformer being higher in energy. For a tert-butyl group, this difference is much larger, around 4.9 kcal/mol at -120 °C in dichloromethane-d2, strongly favoring the equatorial position. acs.org This preference means that conformations with an axial tert-butyl group are significantly higher in energy and will have a much higher activation barrier for any reaction proceeding through such a conformation.

While specific activation parameters for reactions of this compound are not detailed in the provided search results, the principles of conformational analysis in the parent alcohols highlight the energetic considerations that govern the formation of this alkene.

Equilibrium Constants and Thermodynamic Profiles of Transformations

Equilibrium constants (K_eq) quantify the relative concentrations of reactants and products at equilibrium and are related to the standard Gibbs free energy change (ΔG°) of the reaction. For transformations involving isomers, the equilibrium constant reflects the relative thermodynamic stabilities of the compounds.

In the dehydration of 4-tert-butylcyclohexanols, an equilibrium is established between the isomeric alkenes: this compound, 3-tert-butyl-1-cyclohexene, and 4-tert-butyl-1-cyclohexene. The equilibrium composition of this mixture has been determined at 250 °C. acs.org

The equilibrium constants for the isomerization between these alkenes can be calculated from their equilibrium mole fractions.

| Equilibrium | K_eq |

| 4-tert-Butyl-1-cyclohexene ⇌ this compound | 0.53 |

| 4-tert-Butyl-1-cyclohexene ⇌ 3-tert-Butyl-1-cyclohexene | 0.12 |

| This compound ⇌ 3-tert-Butyl-1-cyclohexene | 0.23 |

From these equilibrium constants, the relative thermodynamic stabilities of the isomers can be inferred. At 250 °C, 4-tert-butyl-1-cyclohexene is the most stable isomer, followed by this compound, and then 3-tert-butyl-1-cyclohexene. This is consistent with the general principle that more substituted alkenes are more stable, but also reflects the specific steric interactions present in these molecules.

Transition State Characterization in Mechanistic Studies

The characterization of transition states is fundamental to understanding reaction mechanisms. Computational chemistry provides powerful tools for modeling the geometries and energies of these fleeting structures.

For reactions involving substituted cyclohexenes, such as the ring-opening of epoxides, computational studies have elucidated the nature of the transition states. In the case of the hydride-mediated ring-opening of cis- and trans-4-tert-butylcyclohexene oxide, density functional theory (DFT) calculations have been used to locate the transition structures for hydride attack at the different carbon atoms of the epoxide ring. rsc.org

These calculations show that the reaction proceeds preferentially through a chair-like transition state, consistent with the Fürst-Plattner rule. The presence of the bulky tert-butyl group significantly influences the relative energies of the possible transition states. For trans-4-tert-butylcyclohexene oxide, the lowest energy transition state is chair-like and involves hydride attack at the C1 carbon. rsc.org Transition states featuring a pseudoaxial tert-butyl group are significantly higher in energy. rsc.org

The calculated activation free energies (ΔG‡) for the different transition states in the ring-opening of trans-4-tert-butylcyclohexene oxide with LiAlH4 are summarized below. rsc.org

| Transition State Conformer | Site of Hydride Attack | Relative ΔG‡ (kcal/mol) |

| Pseudoequatorial (chair-like) | C1 | 0.0 |

| Pseudoequatorial (twist-boat-like) | C2 | 2.2 |

| Pseudoaxial (twist-boat-like) | C1 | 14.1 |

| Pseudoaxial (chair-like) | C2 | 16.2 |

These computational results demonstrate that the transition state leading to the observed major product is significantly lower in energy, providing a quantitative basis for the observed regioselectivity of the reaction.

Isotope Effects in Mechanistic Probes

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. The substitution of an atom with a heavier isotope, such as replacing hydrogen (H) with deuterium (B1214612) (D), typically leads to a decrease in the reaction rate if the C-H bond is broken in the rate-limiting step. pressbooks.publibretexts.org

In elimination reactions, such as the E2 reaction, a significant primary KIE is expected when the β-hydrogen is removed in the concerted rate-determining step. The magnitude of the KIE for E2 reactions is typically in the range of 2 to 7. fiveable.me For example, the base-induced elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the corresponding elimination from its deuterated analog. pressbooks.pub This large KIE provides strong evidence that the C-H bond is broken in the rate-limiting step. pressbooks.pub

For reactions in alicyclic systems, such as those involving cyclohexyl derivatives, secondary deuterium isotope effects have also been studied. osti.gov In E2C-like reactions of cyclohexyl tosylate, α-deuterium isotope effects in the range of 1.14–1.22 have been observed. osti.gov These smaller, secondary isotope effects provide more subtle information about the changes in bonding and hybridization at the α-carbon in the transition state.

While specific KIE data for reactions of this compound were not found in the provided search results, the principles of KIE analysis are broadly applicable and would be a valuable experimental approach for elucidating the mechanisms of its reactions.

Catalytic Transformations and Applications in Organic Synthesis

Homogeneous and Heterogeneous Catalysis in 1-tert-Butyl-1-cyclohexene Synthesis or Reactions

Catalytic processes are broadly categorized into homogeneous and heterogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants. mdpi.com Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution, which often leads to high activity and selectivity due to the absence of mass transfer limitations. mdpi.com Conversely, heterogeneous catalysts are in a different phase, usually a solid catalyst with liquid or gas reactants, offering significant advantages in terms of easy separation, recovery, and reusability. mdpi.comresearchgate.net

In the context of reactions involving cycloalkenes like this compound, both types of catalysis are employed.

Homogeneous Catalysis: Homogeneous catalysts, such as organometallic complexes, are instrumental in specific transformations. For instance, dirhodium tetracarboxylate complexes function as homogeneous catalysts for the site-selective functionalization of C-H bonds. nih.gov In the epoxidation of cyclohexene (B86901), a reaction closely related to transformations of its tert-butyl derivative, soluble catalysts like molybdenum hexacarbonyl (Mo(CO)₆) acs.org and vanadyl acetylacetonate (B107027) (VO(acac)₂) ugent.be are effective. The mechanism in these systems often involves the formation of a reactive metal-peroxo species that transfers an oxygen atom to the alkene double bond. ugent.be

Heterogeneous Catalysis: Heterogeneous systems are widely explored for their practical advantages. This compound has been specifically used as a substrate to probe the catalytic activity of desilicated TS-1 zeolite samples, which are solid, porous materials. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The hydrogenation of related substituted cyclohexenes has been studied using solid catalysts like platinum oxide and palladium on various supports. acs.org For the oxidation of cyclohexene, a multitude of heterogeneous catalysts have been developed, including molybdenum complexes immobilized on silica (B1680970) csic.esresearchgate.net, vanadium complexes on montmorillonite (B579905) clay tuengr.com, mesoporous titanosilicates scispace.com, and cobalt-based nano-catalysts. academie-sciences.fr These solid catalysts facilitate the reaction at their surface, and their performance can be tuned by altering their structure, porosity, and the nature of the active sites.

| Catalyst Type | Catalyst Example | Reaction Type | Phase | Key Characteristics |

| Homogeneous | Dirhodium Tetracarboxylates | C-H Functionalization | Liquid | High selectivity, mild conditions, catalyst dissolved with reactants. nih.gov |

| Homogeneous | Vanadyl Acetylacetonate | Epoxidation | Liquid | Used with hydroperoxide oxidants, forms soluble active species. ugent.be |

| Heterogeneous | Palladium on Silica | Hydrogenation | Solid/Liquid | Catalyst is a solid, easily filtered post-reaction. acs.org |

| Heterogeneous | Zeolites (e.g., TS-1) | Various | Solid/Liquid | Shape-selective, porous structure, used to test activity with this compound. sigmaaldrich.comsigmaaldrich.com |

| Heterogeneous | Immobilized Mo-Complexes | Epoxidation | Solid/Liquid | Combines activity of Mo with reusability of a solid support. researchgate.net |

| Heterogeneous | Co-Nano-catalyst | Oxidation | Solid/Liquid | High surface area, high selectivity for certain oxidation products. academie-sciences.fr |

Role as a Substrate in Chiral Catalytic Systems

The development of asymmetric catalysis, which allows for the synthesis of a single enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry. nih.gov In this field, prochiral substrates are converted into chiral products through the action of a chiral catalyst. This compound serves as an important prochiral substrate in such systems, where its double bond and adjacent allylic positions can be functionalized stereoselectively.

A significant application is in the allylic C-H bond functionalization using chiral dirhodium catalysts. nih.gov These reactions create new stereocenters, and the inherent chirality of the catalyst directs the reaction to form one diastereomer preferentially over the other. nih.gov The bulky tert-butyl group on the cyclohexene ring plays a crucial role in influencing the stereochemical outcome by creating a specific steric environment that interacts with the chiral catalyst.

The asymmetric oxidation of tert-butyl disulfide to produce chiral tert-butanesulfinyl compounds highlights the utility of the tert-butyl group in directing stereoselective transformations. acs.org While this is not a direct reaction of this compound, it underscores the importance of the tert-butyl moiety in establishing stereocontrol. Similarly, the asymmetric ring opening of epoxides is a powerful method for generating chiral building blocks, and catalysts for these reactions are often developed using model substrates like cyclohexene oxide. nih.govnih.gov The principles derived from these systems are applicable to the development of catalysts for the asymmetric transformation of more substituted alkenes like this compound.

Catalyst Design and Performance Optimization

The efficiency and selectivity of a catalytic reaction are highly dependent on the catalyst's design. For reactions involving this compound, significant effort has been dedicated to designing catalysts that can control where and how a reaction occurs.

A prime example is the design of C₄-symmetric dirhodium tetracarboxylate catalysts for C-H functionalization. nih.gov These catalysts feature a "bowl-shaped" structure where one face of the rhodium active site is blocked by bulky groups, forcing the substrate to approach from the open face. nih.gov This design controls the trajectory of the incoming substrate, leading to high site-selectivity and diastereoselectivity. nih.gov The performance of these catalysts was optimized by extending the catalyst's structure with tetraarylphthalimido groups, which further refined the shape of the active site pocket and improved selectivity in the allylic C-H functionalization of this compound. nih.gov

The optimization of heterogeneous catalysts often involves tuning the material's physical and chemical properties. For the epoxidation of cyclohexene with tert-butyl hydroperoxide (TBHP), mesoporous titanosilicate catalysts were optimized by systematically varying the synthesis conditions, such as temperature and surfactant concentration, to identify the material with the highest activity and selectivity. scispace.com Similarly, the catalytic performance of cobalt-based nanoparticles in cyclohexene oxidation was found to be highly dependent on the molar ratio of substrate to oxidant and the reaction time. academie-sciences.fr For molybdenum-based epoxidation catalysts, performance is influenced by the solvent used during the immobilization of the molybdenum complex onto a silica support, which affects whether the active species is chemically grafted or physically adsorbed. researchgate.net

| Catalyst | Substrate | Reaction | Combined Yield (%) | Diastereoselectivity (dr) |

| Rh₂(S-DOSP)₄ | This compound | Allylic C-H Functionalization | 46 | 62:38 |

| Rh₂(S-TCPTAD)₄ | This compound | Allylic C-H Functionalization | 71 | 83:17 |

| Rh₂(S-TPPTTL)₄ | This compound | Allylic C-H Functionalization | 68 | 86:14 |

Data sourced from a study on dirhodium catalyst design for C-H functionalization. nih.gov

This compound as a Building Block for Complex Molecules

This compound is not merely a substrate for studying catalytic reactions but also serves as a valuable starting material, or building block, for the synthesis of more complex molecular architectures. The transformations it undergoes provide access to functionalized cyclohexane (B81311) rings, which are common motifs in many larger molecules.

The catalytic C-H functionalization of this compound directly converts a simple alkene into a more complex structure by forming a new carbon-carbon bond at an allylic position. nih.gov This type of reaction is highly valuable in synthetic chemistry as it allows for the construction of molecular complexity in a single step from a readily available hydrocarbon.

Hydrogenation of this compound leads to the formation of tert-butylcyclohexane. libretexts.org This saturated ring system is a common scaffold, and the ability to access it from the corresponding alkene is a fundamental transformation. The stereochemistry of hydrogenation can be controlled by the choice of catalyst. acs.org

Furthermore, the epoxidation of this compound would yield the corresponding epoxide. Epoxides are highly versatile intermediates in organic synthesis, as they can undergo ring-opening reactions with a wide variety of nucleophiles to introduce two new functional groups with defined stereochemistry. tuengr.comnih.gov This makes them powerful building blocks for synthesizing diols, amino alcohols, and other difunctionalized compounds. nih.gov The related compound, 3-(tert-butyl)cyclohexanone, which possesses the same carbon skeleton, is noted as a building block in organic synthesis for preparing various complex molecules through reactions like oxidation and reduction. This highlights the synthetic utility of the tert-butylated cyclohexane framework that originates from precursors like this compound.

Computational Chemistry and Theoretical Modeling of 1 Tert Butyl 1 Cyclohexene

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of 1-tert-butyl-1-cyclohexene. These methods provide a detailed understanding of the molecule at the electronic level.

Prediction of Conformational Energies and Preferred Geometries

The presence of the bulky tert-butyl group significantly influences the conformational preferences of the cyclohexene (B86901) ring. Computational methods are employed to determine the relative energies of different conformers and identify the most stable geometries.

The half-chair is the most stable conformation for cyclohexene and its derivatives. For this compound, the tert-butyl group introduces considerable steric strain, dictating the preferred orientation of the ring. Theoretical calculations, such as those using ab initio methods up to the HF/6-311+G* level, are used to calculate the relative free energies, enthalpies, and entropies of various conformations. sikhcom.netresearchgate.net For substituted cyclohexanes, the energy cost of having a tert-butyl group in an axial position is significant, estimated to be around 22.8 kJ/mol, making conformations with an equatorial tert-butyl group much more stable. libretexts.org

DFT calculations, particularly with functionals like B3LYP, are also widely used to optimize geometries and calculate energies. nih.govsbq.org.br These methods have been shown to provide results that are in good agreement with experimental data for predicting conformational preferences in similar cyclohexane (B81311) systems. acs.org For instance, in cis-1,4-di-tert-butylcyclohexane, both twist-boat and chair conformations have been observed and characterized computationally, with their relative energies determined by methods including ab initio and MM3/MM4 calculations. sikhcom.netresearchgate.net

Table 1: Comparison of Computational Methods for Conformational Energy Prediction

| Method | Typical Basis Set | Key Strengths |

|---|---|---|

| Ab Initio (Hartree-Fock) | 6-311+G* | Good for initial geometry optimizations. sikhcom.netresearchgate.net |

| Density Functional Theory (DFT) | B3LYP/6-31+G*, M06-2X | Balances accuracy and computational cost. nih.govrsc.org |

| Møller-Plesset Perturbation Theory (MP2) | CBS | High accuracy for energy calculations. acs.org |

Elucidation of Reaction Mechanisms and Transition States

DFT and ab initio methods are crucial for mapping out the potential energy surfaces of reactions involving this compound. This includes locating and characterizing transition states, which are critical for understanding reaction kinetics and mechanisms.

For example, in the epoxidation of cyclohexene derivatives, DFT calculations (e.g., B3LYP/6-31+G*) are used to model the reaction pathways and identify the transition structures for nucleophilic attack. rsc.orgugent.be These calculations can reveal preferences for certain pathways, such as the trans-diaxial attack in the ring-opening of cyclohexene oxides, a principle known as the Fürst-Plattner rule. rsc.org The transition states are identified by a single imaginary frequency in the vibrational analysis, confirming their nature as a maximum along the reaction coordinate. rsc.orgscispace.com

Computational studies on allylic hydroxylation reactions, such as those with selenium dioxide, have utilized DFT (B3LYP/6-311+G(d,p)) to optimize the transition states for the ene reaction and subsequent rsc.orgresearchgate.net-sigmatropic rearrangement steps. researchgate.net These calculations help in understanding the stereochemical outcome of the reaction.

Molecular Mechanics (MM3, MM4) and Molecular Dynamics Simulations for Conformational Landscapes

While quantum methods are highly accurate, molecular mechanics (MM) and molecular dynamics (MD) are computationally less expensive and are well-suited for exploring the broader conformational landscape of flexible molecules like this compound.

The MM3 and MM4 force fields, developed by Allinger's group, are specifically parameterized to provide accurate results for the structures and energies of hydrocarbons. nih.govresearchgate.net These methods have been successfully used to search the conformational space of tert-butyl substituted cyclohexanes, identifying low-energy conformers and transition states. sikhcom.netresearchgate.net For instance, in a study of cis-1,4-di-tert-butylcyclohexane, MM3 and MM4 were used to locate several low-energy conformations, and a boat conformation was optimized as a transition state. sikhcom.netresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes over time. nih.gov By simulating the motion of atoms, MD can explore the accessible conformations and the transitions between them, offering insights into the flexibility of the cyclohexene ring and the influence of the tert-butyl group on its dynamics. nih.govresearchgate.net These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. ub.edu

Prediction of Regio- and Stereoselectivity

Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of reactions involving this compound. By calculating the energies of different possible transition states, chemists can predict which products will be favored.

In the context of ring-opening reactions of substituted cyclohexene oxides, DFT calculations have been used to explain the observed regioselectivity. rsc.org For example, calculations on the hydride opening of 4-t-butylcyclohexene oxide isomers showed that the preference for attack at a specific carbon is due to the relative energies of the chair-like and twist-boat-like transition states. rsc.org The bulky tert-butyl group often plays a decisive role in directing the incoming reagent to the less sterically hindered face of the molecule.

Similarly, in allylic functionalization reactions, the stereochemical outcome can be rationalized through computational modeling of the transition states. researchgate.net The calculations can show which diastereomeric transition state is lower in energy, thus predicting the major stereoisomer formed.

Table 2: Calculated Activation Free Energies for Hydride Opening of 4-t-butylcyclohexene Oxide Isomers (kcal/mol)

| Isomer | Transition State | Activation Free Energy (ΔG‡) |

|---|---|---|

| cis-1 | ψax-cis-1-TS1 | High Energy |

| cis-1 | ψeq-cis-1-TS2 | Lower Energy |

| trans-1 | - | - |

Data derived from computational studies on related systems. The table illustrates the principle of using calculated energies to predict selectivity. Actual values for this compound would require specific calculations. rsc.org

Frontier Molecular Orbital Analysis in Pericyclic Reactions

Frontier Molecular Orbital (FMO) theory is a key concept for understanding pericyclic reactions, such as cycloadditions and electrocyclic reactions, in which this compound might participate. udel.edursc.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rsc.org

The stereochemical course of pericyclic reactions is governed by the symmetry of these frontier orbitals. udel.edu For a reaction to be "allowed" under thermal or photochemical conditions, the HOMO of one component must have the correct symmetry to overlap constructively with the LUMO of the other component. rsc.org

DFT and ab initio methods are used to calculate the energies and visualize the shapes of the HOMO and LUMO of this compound. This information is then used to predict its reactivity in pericyclic reactions. For instance, in a potential Diels-Alder reaction where this compound acts as the dienophile, the interaction between its LUMO and the HOMO of a diene would be analyzed to predict the feasibility and stereochemical outcome of the reaction. The electronic nature of the tert-butyl group (electron-donating) will raise the energy of the frontier orbitals compared to unsubstituted cyclohexene, which in turn affects the reaction rates and selectivity. udel.edu

Advanced Spectroscopic and Spectrometric Techniques for Mechanistic Elucidation and Conformational Studies

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Equilibria and Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For cyclic molecules like 1-tert-butyl-1-cyclohexene, DNMR is instrumental in elucidating the energetics of conformational changes, such as ring inversion. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the activation barriers for these processes.

At ambient temperatures, the conformational interconversion of the cyclohexene (B86901) ring is rapid, resulting in a time-averaged NMR spectrum. However, as the temperature is lowered, this process slows down. At a specific temperature, known as the coalescence temperature (Tc), the signals corresponding to the distinct conformers broaden and merge. Below this temperature, the exchange becomes slow enough that separate signals for each conformer can be observed.

While specific DNMR studies on this compound are not extensively documented in readily available literature, the principles can be illustrated with closely related tert-butyl substituted cyclohexanes and their heteroatomic analogs. For instance, in studies of cis-1,4-di-tert-butylcyclohexane, low-temperature 13C NMR spectra revealed the presence of both twist-boat and chair conformations. sikhcom.net From these spectra, the free-energy barriers for the interconversion between the major and minor conformers were calculated. sikhcom.net

In another relevant example, DNMR studies on 1-tert-butyl-1-silacyclohexane, a silicon-containing analog, have been performed. Low-temperature 13C NMR experiments on this compound allowed for the determination of the axial-to-equatorial conformer ratio and the free energy of activation for ring inversion. researchgate.net These studies highlight the dramatic differences that can occur between the gas phase and solution, suggesting strong solvation effects on conformational behavior. researchgate.net

The free energy of activation (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals from the interconverting sites. This provides a quantitative measure of the energy barrier for the conformational change. For substituted cyclohexanes, these barriers are influenced by steric and electronic factors of the substituents. The bulky tert-butyl group in this compound is expected to significantly influence the conformational equilibrium and the barrier to ring inversion.

Table 1: Representative Energy Barriers Determined by DNMR for Related Cyclic Compounds

| Compound | Process | ΔG‡ (kcal/mol) | Temperature (°C) | Reference |

| cis-1,4-Di-tert-butylcyclohexane | Interconversion of major (1a) and minor (1b) conformers | 6.83 and 6.35 | -148.1 | sikhcom.net |

| 1-tert-Butyl-1-silacyclohexane | Ring Inversion (e→a) | 5.6 ± 0.1 | -163.15 to -128.15 | researchgate.net |

| tert-Butylcyclohexane | Equatorial tert-butyl group rotation | 6.3 | Not specified | sikhcom.net |

Gas-Phase Electron Diffraction (GED) for Molecular Structure and Conformation

Gas-Phase Electron Diffraction (GED) is a primary technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions and solvent effects that are present in condensed phases. This method provides detailed information on bond lengths, bond angles, and torsional angles, which are crucial for defining the molecule's conformation.

In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern, consisting of concentric rings, is recorded and analyzed. The pattern is a function of the interatomic distances within the molecule. By fitting a theoretical model of the molecular structure to the experimental data, highly accurate geometric parameters can be obtained.

For molecules with multiple conformers, such as this compound, GED can determine the relative populations of these conformers at the experimental temperature. This provides valuable thermodynamic data about the conformational equilibrium in the gas phase.